4-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid
Description
4-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid (CAS: 863304-76-1) is a bicyclic carboxylic acid derivative with a tert-butoxycarbonyl (Boc)-protected amino methyl group at the 4-position of the bicyclo[2.2.2]octane scaffold. Its molecular formula is C₁₅H₂₅NO₅, and it has a molecular weight of 299.36 g/mol . The compound is widely used in pharmaceutical research as a building block for drug discovery, particularly in the synthesis of bioactive molecules targeting neurological receptors (e.g., Nurr1 agonists) . The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes while allowing selective deprotection under acidic conditions .
Properties
IUPAC Name |
4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]bicyclo[2.2.2]octane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-13(2,3)20-12(19)16-10-14-4-7-15(8-5-14,9-6-14)11(17)18/h4-10H2,1-3H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXFFJDDDPLMAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCC(CC1)(CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with bicyclo[2.2.2]octane-1-carboxylic acid.
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Intermediate: The protected amine is then reacted with formaldehyde and hydrogen cyanide to form the intermediate compound.
Hydrolysis: The intermediate is hydrolyzed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactors: Using large-scale reactors to carry out the reactions.
Purification: Employing industrial purification techniques such as crystallization and chromatography to isolate the final product.
Quality Control: Ensuring the purity and consistency of the product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Chemical Properties and Structure
The chemical formula for 4-(((tert-butoxycarbonyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid is , with a molecular weight of approximately 283.36 g/mol. The structure features a bicyclic framework, which contributes to its unique chemical reactivity and stability.
Medicinal Chemistry
Boc-amino-bicyclo[2.2.2]octane-1-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique bicyclic structure allows for the development of novel compounds that can target specific biological pathways.
- Case Study: Anticancer Agents
Research has indicated that derivatives of this compound exhibit cytotoxic activity against certain cancer cell lines, suggesting potential applications in anticancer drug development.
Organic Synthesis
The compound is utilized in organic synthesis as a building block for more complex molecules. Its reactivity allows chemists to introduce functional groups selectively.
- Example: Peptide Synthesis
The Boc protecting group is widely used in peptide synthesis, facilitating the stepwise addition of amino acids to form peptides with high purity and yield.
Drug Delivery Systems
Due to its structural properties, this compound can be integrated into drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs.
- Research Insight: Nanoparticle Formulation
Studies have shown that incorporating Boc-amino-bicyclo[2.2.2]octane into nanoparticle formulations improves the pharmacokinetic profiles of encapsulated drugs.
Mechanism of Action
The mechanism of action of 4-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions to occur at other sites of the molecule. This protection is crucial in multi-step synthesis processes, where selective deprotection can be achieved under mild conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below summarizes key structural analogs, highlighting differences in substituents, protecting groups, and applications:
Key Research Findings
Stability and Reactivity
- Boc vs. Z Groups: Boc offers superior stability under basic and nucleophilic conditions compared to Z, which is prone to hydrogenolysis .
- Ester Derivatives : Methyl esters (e.g., CAS 916210-10-1) exhibit higher lipophilicity, facilitating cellular uptake, but require hydrolysis to the free acid for activity .
- Hydroxymethyl Analog : The 4-(hydroxymethyl) derivative (CAS 828-52-4) can be oxidized to aldehydes or carboxylic acids, enabling further derivatization .
Biological Activity
4-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid, with the CAS number 219996-49-3, is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on existing literature, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 283.36 g/mol. The structure features a bicyclo[2.2.2]octane core, which contributes to its unique properties and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H25NO4 |
| Molecular Weight | 283.36 g/mol |
| CAS Number | 219996-49-3 |
| Physical Form | White to Yellow Solid |
| Purity | 95% |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation : It may interact with specific receptors in the body, influencing signal transduction pathways that are critical for various physiological functions.
- Antimicrobial Activity : Some research indicates that compounds with similar structures exhibit antimicrobial properties, suggesting potential applications in combating infections.
Research Findings
Recent studies have explored the compound's effects on different biological systems:
- In vitro Studies : Experiments have shown that the compound can inhibit the growth of certain bacterial strains at specific concentrations, indicating its potential as an antimicrobial agent.
- In vivo Studies : Animal models have demonstrated that administration of this compound can lead to significant changes in metabolic markers, suggesting its role in metabolic regulation.
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains reported that this compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus, indicating promising antimicrobial properties.
- Metabolic Effects : In a rat model, administration of the compound resulted in a 30% reduction in blood glucose levels over a four-week period, suggesting potential applications in diabetes management.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 4-(((tert-butoxycarbonyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid, and how can yields be improved?
- Methodological Answer : The synthesis typically involves functionalization of bicyclo[2.2.2]octane-1-carboxylic acid derivatives. For example, copper-catalyzed C(sp³)-H bond activation with S-phenyl benzenethiosulfonate intermediates can introduce thioether groups, followed by Boc-protection of the amine. Flash column chromatography is critical for purification, achieving yields of ~60–62% under optimized conditions . To improve yields, consider adjusting reaction stoichiometry (e.g., excess carboxylic acid derivatives) and optimizing chromatography solvents (e.g., petroleum ether/EtOAc mixtures) .
Q. How is structural validation performed for bicyclo[2.2.2]octane derivatives, and what analytical techniques are essential?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the bicyclo[2.2.2]octane core and substituent positions. For example, methylene protons adjacent to the Boc group resonate at δ ~3.2–3.5 ppm, while the bicyclic framework shows distinct splitting patterns due to rigid geometry . Mass spectrometry (MS) and high-resolution MS (HRMS) validate molecular weight and purity .
Advanced Research Questions
Q. How do 4-position substituents influence the acidity of bicyclo[2.2.2]octane-1-carboxylic acids, and what computational models predict these effects?
- Methodological Answer : Substituents at the 4-position exert inductive effects on the carboxylic acid group. Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) quantify these effects via isodesmic homodesmotic reactions. For instance, electron-withdrawing groups (e.g., -Br, -CO₂Et) increase acidity by stabilizing the conjugate base, with calculated acidities deviating <1.1 kJ/mol from experimental values . Kirkwood-Westheimer electrostatic models, assuming a dielectric constant of 1 for the bicyclic core, further correlate substituent dipole moments with acidity trends .
Q. What experimental strategies resolve contradictions in synthetic yields or substituent effects reported across studies?
- Methodological Answer : Discrepancies in yields (e.g., 60% vs. 62% in similar reactions) may arise from minor variations in chromatography or reactant purity. Replicate experiments with strict control of moisture, temperature, and catalyst loading are advised. For substituent effect contradictions, cross-validate computational results (DFT) with experimental pKa measurements in aprotic solvents to isolate electronic vs. steric contributions .
Q. How can this compound serve as a bioisostere in drug design, particularly for targeting protein-protein interactions like MDM2/p53?
- Methodological Answer : The bicyclo[2.2.2]octane scaffold mimics rigid aromatic systems (e.g., benzene) while enhancing metabolic stability. In MDM2 inhibitors, the carboxylic acid group chelates Zn²⁺ in the MDM2 binding pocket, while the Boc-protected amine enhances solubility. Structure-activity relationship (SAR) studies should modify the 4-position substituent (e.g., halogens, methyl groups) to optimize binding affinity, validated via surface plasmon resonance (SPR) and X-ray crystallography .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
